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Bagremycin B

Antimicrobial susceptibility Gram-positive bacteria Candida albicans

Bagremycin B is the minimal pharmacophore and genetically tractable member of the bagremycin family, making it the optimal scaffold for SAR-driven library synthesis. Supported by a fully characterized 16-ORF biosynthetic gene cluster with defined regulatory elements (bagI, bagB/bagC), it serves as the preferred chemical standard for gene disruption, heterologous expression, and pathway engineering validation—applications incompatible with Bagremycins C, F, or G. Its moderate glioma cytotoxicity (IC50 9.7–13.3 μM across U251, U87MG, and C6 lines) provides a chemically defined baseline reference for cytotoxicity screening programs, free from the apoptosis-inducing confounds of Bagremycin C. As a weaker-activity comparator to Bagremycin A against Gram-positive bacteria, Saccharomyces cerevisiae, and Candida albicans, it uniquely enables structure-dependent dose-response differentiation in antimicrobial mechanistic studies. Procure when your experimental design demands a structurally characterized, genetically tractable scaffold with documented but moderate, multi-target bioactivity.

Molecular Formula C17H15NO4
Molecular Weight 297.30 g/mol
Cat. No. B1245628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBagremycin B
Synonymsbagremycin B
Molecular FormulaC17H15NO4
Molecular Weight297.30 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)C=C)O
InChIInChI=1S/C17H15NO4/c1-3-12-4-7-14(8-5-12)22-17(21)13-6-9-16(20)15(10-13)18-11(2)19/h3-10,20H,1H2,2H3,(H,18,19)
InChIKeyGIZFCCIAJXWSKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bagremycin B: Baseline Identity, Structural Class, and Core Procurement Parameters


Bagremycin B is a naturally occurring amino-aromatic antibiotic belonging to the phenol ester class, specifically a condensation product of 3-amino-4-hydroxybenzoic acid with p-vinylphenol [1]. First isolated from the soil actinomycete Streptomyces sp. Tü 4128 and subsequently identified in mangrove-derived and marine Streptomyces strains, Bagremycin B (C₁₇H₁₅NO₄, MW 297.31 g/mol, CAS 93316-63-3) exhibits weak to moderate antimicrobial activity against Gram-positive bacteria, Saccharomyces cerevisiae, and Candida albicans, as well as measurable cytotoxicity against glioma cell lines [2]. The compound's biosynthetic gene cluster has been fully characterized, enabling engineered production and structural diversification strategies that inform both research applications and procurement decisions [3].

Why Bagremycin B Cannot Be Interchanged with Bagremycin A, C, F, or G in Experimental Workflows


The bagremycin family exhibits profound divergence in biological activity profiles driven by specific structural modifications at the C-3 position of the 4-hydroxybenzoate core [1]. Bagremycin A and B differ in the oxidation state of the p-coumaric acid derivative side chain, resulting in differential antimicrobial potency wherein Bagremycin A consistently demonstrates stronger activity than Bagremycin B against Gram-positive bacteria and fungi . Bagremycin C incorporates a bulky N-acetyl-(S)-cysteine moiety absent in Bagremycin B, conferring potent and selective glioma cytotoxicity that cannot be extrapolated from Bagremycin B data [2]. Bagremycins F and G feature formamido substitutions and exhibit measurable anti-E. coli activity with defined MIC values, a spectrum not shared by Bagremycin B [3]. Consequently, substituting Bagremycin B with any analog without validation risks experimental failure due to unanticipated potency shifts, altered target spectrum, or complete loss of the specific activity profile required for the intended application.

Quantitative Differentiation Evidence for Bagremycin B Relative to Structural Analogs


Bagremycin B Exhibits Weaker Antimicrobial Activity Than Bagremycin A Across Gram-Positive and Fungal Targets

Bagremycin B demonstrates consistently weaker antimicrobial activity compared to its closest structural analog Bagremycin A when evaluated against the same panel of Gram-positive bacteria, Saccharomyces cerevisiae, and Candida albicans . While both compounds share the phenol ester core structure derived from 3-amino-4-hydroxybenzoic acid, the specific structural variation in Bagremycin B (differing oxidation state in the p-coumaric acid-derived side chain) translates to reduced antimicrobial potency relative to Bagremycin A [1]. This potency differential is consistently documented across multiple vendor technical datasheets and is corroborated by the original isolation study characterization.

Antimicrobial susceptibility Gram-positive bacteria Candida albicans

Bagremycin B Shows Measurable Glioma Cytotoxicity (IC50 9.7-13.3 μM) but Lacks the Potent Anti-Glioma Activity of Bagremycin C (IC50 2.2-6.4 μM)

Bagremycin B exhibits moderate cytotoxicity against human and rat glioma cell lines with IC50 values of 9.7 μM (U251), 10.2 μM (U87MG), and 13.3 μM (rat C6) after 72-hour sulforhodamine B assay exposure . In contrast, Bagremycin C demonstrates substantially greater potency against four glioma cell lines with IC50 values ranging from 2.2 to 6.4 μM, and additionally induces apoptosis in human glioma U87MG cells in a dose- and time-dependent manner while arresting the U87MG cell cycle at the G0/G1 phase [1]. The structural basis for this activity differential lies in Bagremycin C's unique N-acetyl-(S)-cysteine moiety, a functional group completely absent in Bagremycin B [2].

Glioma Cytotoxicity IC50

Bagremycin B Lacks the Defined Anti-E. coli Activity Documented for Bagremycins F and G

Bagremycins F and G demonstrate antibacterial activity against Escherichia coli with precisely defined MIC values of 41.8 μM and 61.7 μM, respectively [1]. Bagremycin B, by contrast, shows no documented activity against Gram-negative bacteria in the published literature; its antimicrobial spectrum is restricted to Gram-positive organisms and select fungi [2]. The structural basis for this spectrum expansion in Bagremycins F and G involves formamido substitution at the C-3 position of the 4-hydroxybenzoate core, a modification not present in Bagremycin B [3]. Additionally, Bagremycins F and G were inactive against MRSA and C. albicans, indicating a narrower spectrum than the broad Gram-positive/fungal activity of Bagremycin B [4].

Escherichia coli Gram-negative bacteria MIC

Bagremycin B Serves as a Baseline Scaffold in SAR Studies Due to Its Simplified Structure Relative to Cysteine-Conjugated and Macrolide Analogs

Bagremycin B represents one of the simplest members of the bagremycin family, consisting solely of the core phenol ester formed from 3-amino-4-hydroxybenzoic acid and p-vinylphenol without additional conjugating moieties [1]. This structural simplicity contrasts with Bagremycin C (which bears a bulky N-acetyl-(S)-cysteine group) and bagrelactone A (a structurally distinct macrolide derivative) [2]. The biosynthetic gene cluster responsible for Bagremycin B production has been fully characterized, comprising 16 open reading frames with defined functions in biosynthesis, resistance, and regulation [3]. This genetic tractability enables systematic engineering of Bagremycin B as a scaffold for generating diverse analogs through combinatorial biosynthesis approaches [4].

Structure-activity relationship Scaffold Biosynthesis

Optimal Procurement and Application Scenarios for Bagremycin B Based on Quantified Differentiation


Natural Product Scaffold for Structure-Activity Relationship (SAR) and Derivatization Studies

Bagremycin B's core phenol ester scaffold, free from the additional conjugating moieties present in Bagremycin C and the macrolide architecture of bagrelactone A, makes it an optimal starting point for systematic SAR exploration [1]. Procurement of Bagremycin B is indicated for medicinal chemistry programs seeking a minimal pharmacophore upon which to build focused libraries of analogs via semi-synthesis or combinatorial biosynthesis, leveraging the fully characterized bagremycin biosynthetic gene cluster for engineered diversification [2].

Moderate-Activity Control Compound for Antimicrobial Studies Requiring Weaker Potency Than Bagremycin A

In antimicrobial susceptibility testing against Gram-positive bacteria, Saccharomyces cerevisiae, and Candida albicans, Bagremycin B serves as a weaker-activity comparator to Bagremycin A [1]. This differential potency profile makes Bagremycin B a useful control compound when researchers require a structurally related but less potent member of the bagremycin family to establish dose-response relationships or to probe structure-dependent potency thresholds in mechanistic studies [2].

Moderate Cytotoxicity Reference Compound for Glioma Cell Line Studies

Bagremycin B demonstrates reproducible cytotoxicity against human (U251, U87MG) and rat (C6) glioma cell lines with IC50 values of 9.7-13.3 μM after 72-hour exposure [1]. This moderate activity profile positions Bagremycin B as a reference compound for establishing baseline cytotoxicity in glioma-focused natural product screening programs, particularly when comparing more potent bagremycin analogs such as Bagremycin C (IC50 2.2-6.4 μM) [2]. Bagremycin B procurement is appropriate for laboratories requiring a chemically defined, structurally characterized positive control with documented potency against glioma models but without the apoptosis-inducing and cell cycle-arresting properties of Bagremycin C that might confound mechanistic interpretation.

Biosynthetic Gene Cluster and Regulatory Network Studies in Streptomyces Systems

Bagremycin B is produced by a well-characterized biosynthetic gene cluster comprising 16 ORFs with defined functions in biosynthesis, resistance, and regulation [1]. The availability of genetic tools including the positive transcriptional regulator BagI and the co-transcribed bagB/bagC genes enables procurement of Bagremycin B as a chemical standard for validating gene disruption, heterologous expression, and pathway engineering studies in Streptomyces host systems [2]. This application is distinct from Bagremycins F and G (marine-derived ZZ745 strain with less characterized genetics) and Bagremycin C (Q22 strain with undefined regulatory network), making Bagremycin B the preferred choice for studies requiring a genetically tractable and mechanistically characterized production system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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